(S)-3-(1H-Benzoimidazol-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
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Overview
Description
(S)-3-(1H-Benzoimidazol-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a complex organic compound that features a benzimidazole moiety fused with a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(1H-Benzoimidazol-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves the following steps:
Formation of Benzimidazole Moiety: The benzimidazole ring is synthesized by the condensation of o-phenylenediamine with formic acid or other aldehydes under acidic conditions.
Formation of Pyrrolidine Ring: The pyrrolidine ring is introduced through cyclization reactions involving appropriate precursors such as amino acids or their derivatives.
Coupling Reaction: The benzimidazole and pyrrolidine moieties are coupled using thiol-based reagents under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(1H-Benzoimidazol-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced benzimidazole derivatives, and various substituted benzimidazole compounds .
Scientific Research Applications
(S)-3-(1H-Benzoimidazol-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester has diverse applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and antiviral properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and functional materials.
Material Science: It is investigated for its potential use in the development of advanced materials, including catalysts and sensors.
Mechanism of Action
The mechanism of action of (S)-3-(1H-Benzoimidazol-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like 2-phenylbenzimidazole and 5,6-dimethylbenzimidazole share structural similarities and exhibit comparable biological activities.
Pyrrolidine Derivatives: Compounds such as pyrrolidine-2-carboxylic acid and its esters are structurally related and have similar synthetic applications.
Uniqueness
(S)-3-(1H-Benzoimidazol-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is unique due to its combined benzimidazole and pyrrolidine moieties, which confer distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C16H21N3O2S |
---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
tert-butyl (3S)-3-(1H-benzimidazol-2-ylsulfanyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H21N3O2S/c1-16(2,3)21-15(20)19-9-8-11(10-19)22-14-17-12-6-4-5-7-13(12)18-14/h4-7,11H,8-10H2,1-3H3,(H,17,18)/t11-/m0/s1 |
InChI Key |
OEROPACIRDCMDR-NSHDSACASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)SC2=NC3=CC=CC=C3N2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)SC2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
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